1-乙酰基吲哚啉-2-酮

描述

Synthesis Analysis

1-Acetylindolin-2-one and its derivatives can be synthesized through various methods, including asymmetric Michael addition reactions. Notably, asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes and α,β-unsaturated aldehydes has been developed, affording 2-substituted indolin-3-one derivatives in high yields and good stereoselectivities (Liu et al., 2011). These methods provide a straightforward approach to accessing a variety of indole-related compounds with potential pharmacological activities.

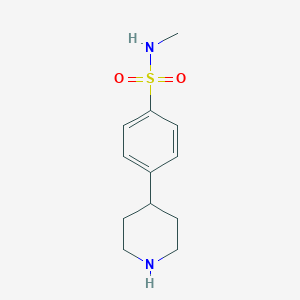

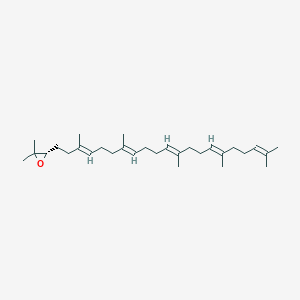

Molecular Structure Analysis

The molecular structure of 1-Acetylindolin-2-one derivatives has been extensively studied to understand their reactivity and interactions with biological targets. Computational and spectroscopic techniques, such as FT-IR, FT-Raman, and UV-visible spectroscopy, have been employed to investigate their geometrical structure, vibrational wavenumbers, and electronic properties (Shukla et al., 2014).

Chemical Reactions and Properties

1-Acetylindolin-2-one undergoes a variety of chemical reactions, showcasing its versatility in synthetic organic chemistry. For instance, its reaction with hydrogen chloride in acetic acid leads to the rearrangement of 1-acetylindoxyl oxime to 1-acetyl-2-chloro-3-iminoindoline hydrochloride (Velezheva & Ryabova, 1990). This highlights the compound's reactivity and potential for further chemical transformations.

科学研究应用

- 光敏保护基:它用作光敏保护基,用于酰化反应中羧酸的光活化 (Michael, 2009)。

- 化学反应和研究:1-乙酰基吲哚肟用于研究 1-乙酰基-2-氯-3-亚氨基吲哚盐酸盐的形成及其与 N- 和 S-亲核试剂的反应 (Velezheva & Ryabova, 1990)。

- 不对称迈克尔加成:它允许轻松转化为 2-官能化的吲哚,可能有助于吲哚相关化合物的化学和药理学 (Liu, Cheng, & Xu, 2011)。

- 药理潜力:牛心缩醛磷脂的衍生物具有强大的降压活性,是极其有效的血小板活化因子 (Wykle, Malone, & Snyder, 1980)。

- 手性吲哚啉-3-酮的合成:它促进了具有两个相邻叔立体构中心的吲哚啉-3-酮的合成 (Chen, Wang, & Zhou, 2016)。

- 多米诺迈克尔/亨利反应:提供具有四个相邻立体构中心的吲哚啉-3-酮衍生物,收率良好至高,立体选择性优异 (Mahajan et al., 2015)。

- 乙酸锰(III)氧化:与乙酸锰(III)的反应生成特定化合物 (Izumi, Kohei, & Murakami, 1993)。

- 抗菌活性:某些衍生物对不同的微生物具有多种抗菌活性 (Zaher et al., 1986)。

- 立体选择性卤化:可以用手性 2-(甲磺酰氧基)丙酰氯乙酰化,以生成光学纯化合物 (Ban et al., 1997)。

- 双功能硫脲催化:通过不对称迈克尔加成生成对映纯的 2-取代吲哚啉-3-酮衍生物 (Yaozong et al., 2020)。

- 结构稳定性:该化合物表现出平面部分,并由非经典 C-HO 氢键稳定 (Yang, 2010)。

- 构象分析:它在苯溶液中几乎完全以内构象存在 (Jones, Katritzky, & Shapiro, 1970)。

- 三组分反应:有效合成多取代的 1H-吡啶并[3,2-b]吲哚 (Jiang, Wang, & Zhou, 2016)。

- δ-咔啉的合成:可以与 KOH 加热合成 2-烷氧基-4-芳基-3-氰基-β-咔啉 (Velzheva, Nevskii, & Suvorov, 1985)。

- 不对称合成:在 2,3'-连接的双吲哚酮的不对称合成中生成相邻的立体中心 (Gajulapalli et al., 2017)。

- 药理中间体:作为具有潜在药理性质的各种二取代甲胺的中间体 (Ogurtsov & Rakitin, 2021)。

- 微波介导的工艺:微波辐射可以显着缩短某些衍生物的干燥时间 (Pinchukova et al., 2010)。

- 微波加热下的外消旋化:在特定条件下增强外消旋化 (Dressen et al., 2009)。

- 溶剂依赖性酰胺键异构化:(S)-吲哚啉-2-羧酸衍生物表现出特定异构化的趋势,可用于设计各种结构 (Pollastrini et al., 2021)。

作用机制

Mode of Action

The mode of action of 1-Acetylindolin-2-one involves a dehydrogenative cross-coupling reaction . This reaction is catalyzed by FeCl2·4H2O and employs air (molecular oxygen) as the terminal oxidant . The cross-coupling of indolin-2-ones with indoles proceeds smoothly under mild, ligand-free, and base-free conditions . This process results in the construction of all-carbon quaternary centers from secondary C (sp3)–H substrates .

Biochemical Pathways

The compound’s involvement in the dehydrogenative cross-coupling reaction suggests it may influence pathways related to oxidative stress and cellular respiration .

Result of Action

The result of the action of 1-Acetylindolin-2-one is the formation of 3,3-disubstituted oxindoles bearing all-carbon quaternary centers . These structures have potential applications in the synthesis of biologically active alkaloids .

Action Environment

The action of 1-Acetylindolin-2-one is influenced by environmental factors such as temperature and the presence of oxygen . The compound is stored in a dry environment at 2-8°C , and the reaction it catalyzes requires molecular oxygen as the terminal oxidant

属性

IUPAC Name |

1-acetyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLXCRLJQEJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314595 | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylindolin-2-one | |

CAS RN |

21905-78-2 | |

| Record name | 1-Acetyloxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)